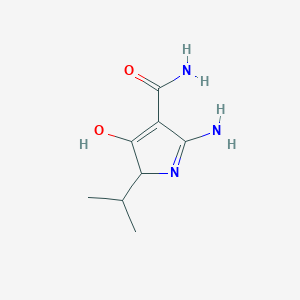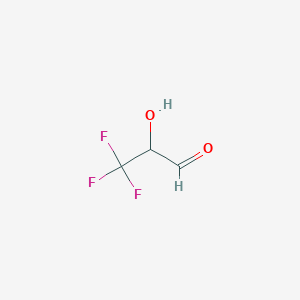
3,3,3-Trifluoro-2-hydroxypropanal
Vue d'ensemble
Description
3,3,3-Trifluoro-2-hydroxypropanal is an organic compound with the molecular formula C3H3F3O2. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, which is also bonded to a hydroxyl group and an aldehyde group. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxypropanal typically involves the fluorination of suitable precursors. One common method is the fluorination of 2-hydroxypropanal using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3,3,3-Trifluoro-2-hydroxypropanoic acid.
Reduction: The compound can be reduced to form 3,3,3-Trifluoro-2-hydroxypropanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,3,3-Trifluoro-2-hydroxypropanoic acid.
Reduction: 3,3,3-Trifluoro-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-hydroxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxypropanal involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. Its unique structure also allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 3,3,3-Trifluoro-2-hydroxypropanol
- 3,3,3-Trifluoro-1,2-epoxypropane
Comparison: 3,3,3-Trifluoro-2-hydroxypropanal is unique due to the presence of both a hydroxyl group and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the trifluoromethyl group imparts increased stability and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h1-2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPBCFRFOQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298932 | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-47-8 | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152606-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


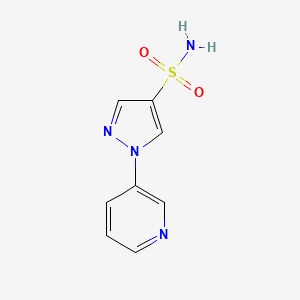



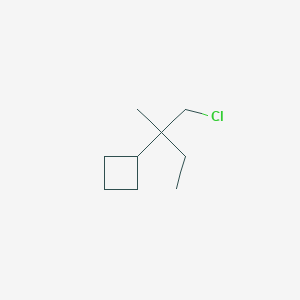
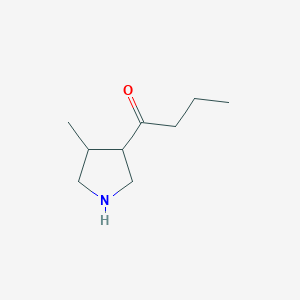

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
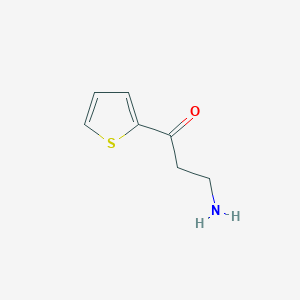
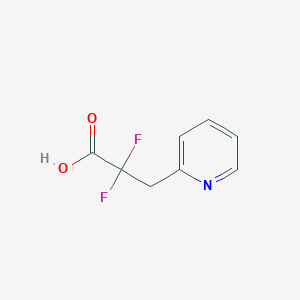
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)
